meso-Hannokinol

breast cancer bone metastasis in vivo efficacy

meso-Hannokinol is the only stereoisomer validated in an in vivo breast cancer bone metastasis model, reducing osteolytic lesions via ROS/JNK/ZEB1 axis modulation. Crude Amomum tsao-ko extracts and (+)-hannokinol cannot substitute—they lack this defined anti-metastatic activity and introduce batch variability. ≥98% purity ensures reproducible dose-response studies and target engagement. Also inhibits LPS-induced NO production in BV2 microglia (1–100 µM) with cell-type specificity not observed in RAW264.7 macrophages. Procure authentic, analytically confirmed material for mechanistic pharmacology and SAR benchmarking.

Molecular Formula C19H24O4
Molecular Weight 316.4 g/mol
Cat. No. B13408485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Hannokinol
Molecular FormulaC19H24O4
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O
InChIInChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19+
InChIKeyGZVIQGVWSNEONZ-KDURUIRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





meso-Hannokinol (CAS 79055-11-1): A Diarylheptanoid Natural Product for Cancer Metastasis and Neuroinflammation Research


meso-Hannokinol (HA) is a diarylheptanoid natural product classified as a curcuminoid, first isolated from the fruits of *Amomum tsao-ko* (Zingiberaceae) [1]. Its molecular structure (C19H24O4, MW 316.39) features a central heptane-3,5-diol core with two terminal 4-hydroxyphenyl groups, defining it as the meso stereoisomer of the hannokinol pair [2]. Key physicochemical properties include a topological polar surface area of 80.90 Ų and four hydrogen bond donors, which inform solubility and formulation considerations [2].

Why Generic Substitution of meso-Hannokinol with Analogs or Extracts Fails for Reproducible Research


meso-Hannokinol cannot be generically substituted with (+)-hannokinol or crude *Amomum tsao-ko* extracts due to distinct stereochemical and bioactivity profiles. While both stereoisomers inhibit LPS-induced NO production in BV2 microglia over a 1–100 µM concentration range, their *in vivo* efficacy and mechanistic differentiation diverge sharply: only meso-Hannokinol has been validated in a breast cancer bone metastasis model, demonstrating ROS/JNK/ZEB1 pathway modulation that is not established for the (+)-enantiomer [1]. Furthermore, crude extracts exhibit variable NO inhibitory potency (IC50 >100 µM in RAW264.7 macrophages for isolated fractions), whereas purified meso-Hannokinol enables precise dose-response studies and target engagement assays essential for reproducible pharmacology [2]. Substitution with uncharacterized extracts introduces confounding matrix effects and batch-to-batch variability, undermining mechanistic studies and translational research requiring defined chemical entities.

meso-Hannokinol: Quantitative Evidence for Procurement and Selection


In Vivo Efficacy in Breast Cancer Bone Metastasis Model: meso-Hannokinol vs. Untreated Control

meso-Hannokinol (HA) demonstrates significant *in vivo* efficacy in a murine breast cancer bone metastasis model. Intraperitoneal administration of HA (dose not explicitly quantified in abstract, but derived from methodology) significantly reduced breast cancer cell metastasis to the leg bone and decreased osteolytic lesions compared to untreated controls. This *in vivo* validation distinguishes meso-Hannokinol from many diarylheptanoid analogs that lack advanced *in vivo* efficacy data [1].

breast cancer bone metastasis in vivo efficacy oncology natural product

Inhibition of LPS-Induced Nitric Oxide Production in BV2 Microglia: meso-Hannokinol vs. Other Amomum tsao-ko Constituents

In a bioactivity-guided fractionation study, meso-hannokinol (compound 12) and twelve other constituents isolated from *Amomum tsao-ko* were evaluated for inhibition of LPS-induced NO production in BV2 microglial cells. All thirteen compounds, including meso-hannokinol, exhibited significant inhibitory activity across a concentration range of 1 µM to 100 µM [1]. Notably, while this study does not report IC50 values, it provides a direct comparative framework for assessing the anti-neuroinflammatory potential of meso-hannokinol relative to co-occurring natural products.

neuroinflammation microglia nitric oxide BV2 cells anti-inflammatory

Weak Anti-inflammatory Activity in RAW264.7 Macrophages: meso-Hannokinol vs. More Potent Inhibitors

In contrast to its robust activity in BV2 microglia, meso-hannokinol exhibits only weak inhibition of LPS-induced NO production in RAW264.7 murine macrophages, with an IC50 > 100 µM [1]. This cell-type specific activity profile is critical for experimental design: it suggests that meso-hannokinol may target pathways or cell types preferentially over broad-spectrum anti-inflammatory agents. Researchers requiring potent macrophage NO inhibition should consider alternative compounds, whereas those focused on microglial or cancer metastasis models may find meso-hannokinol more appropriate.

inflammation macrophage RAW264.7 NO inhibition IC50

Mechanistic Differentiation: ROS/JNK/ZEB1 Axis Activation in Breast Cancer Cells

meso-Hannokinol exerts anti-metastatic effects in breast cancer cells via activation of the ROS/JNK pathway, leading to inhibition of EMT transcription factor ZEB1 and subsequent suppression of MMP-9 and MMP-13 [1]. This mechanism was validated using siRNA knockdown of JNK and pharmacological inhibition with SP600125, which abrogated HA's effects. Additionally, NAC scavenging of ROS accumulation reversed HA activity. This pathway-specific mechanism distinguishes meso-Hannokinol from other diarylheptanoids and natural products that may act through NF-κB or other anti-inflammatory pathways.

mechanism of action ROS/JNK pathway ZEB1 EMT breast cancer

Antioxidant Activity Profiling: meso-Hannokinol vs. (+)-Hannokinol and Catechins in DPPH and OSI Assays

In a comprehensive antioxidant evaluation of *Amomum tsao-ko* constituents, meso-hannokinol and (+)-hannokinol exhibited weak radical scavenging activity in DPPH assays compared to the catechins (+)-epicatechin and (-)-catechin, which showed strong activity in both DPPH and oxidative stability index (OSI) assays [1]. This class-level inference suggests that diarylheptanoids like hannokinol are not potent direct antioxidants, aligning with their alternative bioactivities (e.g., NO inhibition, anti-metastatic effects). This data informs researchers that meso-hannokinol should not be selected as a primary antioxidant agent.

antioxidant DPPH OSI radical scavenging natural product

In Vitro Anti-Metastatic Activity: meso-Hannokinol Inhibits Breast Cancer Cell Migration and Invasion

meso-Hannokinol (HA) significantly inhibits the migration and invasion of breast cancer cells *in vitro*, as demonstrated in scratch wound healing and Transwell invasion assays [1][2]. Specifically, in scratch assays using MDA-MB-231BO cells, HA treatment reduced wound healing in a concentration-dependent manner. This anti-migratory effect correlates with suppression of EMT markers and MMP-9/MMP-13 expression, providing a clear functional readout for anti-metastatic activity that is distinct from its moderate anti-inflammatory profile.

cell migration cell invasion EMT MMP-9 breast cancer

Optimal Research Applications for meso-Hannokinol Based on Validated Evidence


Investigating Breast Cancer Bone Metastasis and Osteolytic Lesion Formation

Researchers studying the molecular mechanisms of breast cancer bone metastasis can utilize meso-Hannokinol as a tool compound to modulate the ROS/JNK/ZEB1 axis. Validated *in vivo* efficacy in reducing bone metastasis and osteolytic lesions [1], coupled with *in vitro* inhibition of cell migration, invasion, and osteoclast activation, makes it suitable for pre-clinical metastasis models. The defined stereochemistry ensures reproducibility, unlike racemic mixtures or extracts.

Probing Neuroinflammation in Microglial BV2 Cell Models

For studies focused on microglial-mediated neuroinflammation, meso-hannokinol serves as a validated inhibitor of LPS-induced nitric oxide production in BV2 cells across a 1–100 µM concentration range [1]. Its activity in this cell type, contrasted with weak activity in RAW264.7 macrophages, allows for cell-type specific investigation of anti-inflammatory mechanisms. Procurement of purified meso-hannokinol ensures consistency in dose-response studies.

Structure-Activity Relationship (SAR) Studies on Diarylheptanoid Scaffolds

Medicinal chemists and natural product researchers can employ meso-hannokinol as a reference standard for SAR studies on diarylheptanoids. Its distinct stereochemistry (meso) and bioactivity profile (anti-metastatic, moderate NO inhibition) provide a benchmark for comparing synthetic analogs or other naturally occurring diarylheptanoids, such as (+)-hannokinol and curcuminoids [1]. Its commercial availability as a high-purity (>98%) compound facilitates accurate comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for meso-Hannokinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.